molecular formula C9H12N4O3 B14505087 N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide CAS No. 63767-69-1

N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide

Cat. No.: B14505087
CAS No.: 63767-69-1
M. Wt: 224.22 g/mol
InChI Key: PXPVPFNFTDPTSK-UHFFFAOYSA-N
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Description

N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide is an organic compound with a complex structure that includes functional groups such as amides, cyano, and dimethylamino

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a carbonyl compound . This reaction typically requires elevated temperatures (around 80°C) and can be challenging due to the potential for premature polymerization of intermediates .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques to ensure high yield and purity. Methods such as vacuum distillation and the use of specific catalysts can help in isolating the desired product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acrylamides and methacrylamides, such as N-(2-hydroxypropyl)-2-methyl-prop-2-enamide and N-(2,2-dimethoxyethyl)prop-2-enamide .

Uniqueness

What sets N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly useful in the synthesis of stimuli-responsive polymers and other advanced materials .

Properties

CAS No.

63767-69-1

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

N-(acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide

InChI

InChI=1S/C9H12N4O3/c1-6(14)11-9(16)12-8(15)7(4-10)5-13(2)3/h5H,1-3H3,(H2,11,12,14,15,16)

InChI Key

PXPVPFNFTDPTSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)NC(=O)C(=CN(C)C)C#N

Origin of Product

United States

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